molecular formula C30H48N8O11 B605865 アジド-PEG5-Ala-Ala-Asn-PAB CAS No. 2055048-54-7

アジド-PEG5-Ala-Ala-Asn-PAB

カタログ番号: B605865
CAS番号: 2055048-54-7
分子量: 696.76
InChIキー: OKDSKCFISZTBMN-HWBMXIPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG5-Ala-Ala-Asn-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation. The Azido group is very reactive toward DBCO, BCN or other Alkyne groups for click chemistry. The hydrophilic PEG spacer increases the solubility in aqueous media.

科学的研究の応用

a. Anticancer Research

The azido group in the compound can be utilized for targeted drug delivery systems. By conjugating this compound to anticancer agents, researchers can enhance the specificity of drugs towards cancer cells while minimizing side effects on healthy tissues. Studies have shown that compounds with azido groups can be activated selectively in the presence of specific biomolecules or under certain conditions, allowing for controlled release of therapeutic agents .

b. Bioconjugation Techniques

The versatility of the azido group allows it to participate in various bioconjugation reactions, particularly through click chemistry methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the attachment of fluorophores or other bioactive molecules to create imaging agents or therapeutic constructs . For instance, fluorescently labeled conjugates can be synthesized for tracking cellular processes in vivo.

c. Peptide Drug Design

The incorporation of peptide sequences into this compound enhances its biological activity and specificity. The amide linkages provide stability against enzymatic degradation, making it suitable for therapeutic applications. Research indicates that such peptide-based compounds can exhibit improved binding affinity to target receptors compared to their non-peptidic counterparts .

Case Study 1: Targeted Delivery Systems

In a study published in Molecular Pharmacology, researchers synthesized a conjugate of the compound with a known chemotherapeutic agent using click chemistry. The resulting construct showed enhanced uptake in cancer cells compared to free drug administration, demonstrating the potential for improved therapeutic efficacy through targeted delivery .

Case Study 2: Imaging Applications

A recent investigation explored the use of this compound as a fluorescent probe for imaging applications. By attaching a fluorescent dye via the azido group, researchers were able to visualize cellular uptake and distribution in real-time using fluorescence microscopy. This method holds promise for monitoring drug delivery and cellular responses to therapy .

作用機序

Target of Action

Azido-PEG5-Ala-Ala-Asn-PAB, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide, is primarily used in the field of antibody-drug conjugation . The primary targets of this compound are specific antigens on cancer cells that the antibody component of the conjugate is designed to recognize and bind to .

Mode of Action

The compound acts as a linker between the antibody and the drug in an antibody-drug conjugate . The azido group in the compound is very reactive towards DBCO, BCN, or other alkyne groups, a reaction known as click chemistry . This allows the compound to form a stable bond with the drug molecule, while the other end of the compound is attached to the antibody .

Biochemical Pathways

Once the antibody-drug conjugate is administered, the antibody component guides the conjugate to the cancer cells, where it binds to the specific antigen . The entire conjugate is then internalized by the cell, where the drug is released to exert its cytotoxic effect . The release of the drug is facilitated by the cleavable nature of the Azido-PEG5-Ala-Ala-Asn-PAB linker .

Pharmacokinetics

The pharmacokinetics of Azido-PEG5-Ala-Ala-Asn-PAB are largely determined by the properties of the antibody-drug conjugate it forms part of . The polyethylene glycol (PEG) spacer in the compound increases its aqueous solubility, which can enhance the bioavailability of the conjugate . The exact absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific antibody and drug used in the conjugate .

Result of Action

The result of the action of Azido-PEG5-Ala-Ala-Asn-PAB is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to increase the selectivity of the drug, reducing its effects on healthy cells . This can lead to improved treatment outcomes and reduced side effects .

Action Environment

The action of Azido-PEG5-Ala-Ala-Asn-PAB can be influenced by various environmental factors. For example, the stability of the compound and the antibody-drug conjugate may be affected by factors such as temperature and pH . Furthermore, the efficacy of the conjugate can be influenced by the expression level of the target antigen on the cancer cells .

生物活性

The compound (2S)-2-[[[2S)-2-[[[2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide is a complex synthetic molecule with potential therapeutic applications. Its biological activity, particularly in the context of cancer treatment and cellular signaling pathways, has garnered interest in recent research.

Chemical Structure and Properties

The compound features multiple functional groups, including azido and hydroxymethyl moieties, which may contribute to its biological interactions. The structure can be represented as follows:

 CxHyNzOn \text{ C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}\text{ }

Where xx, yy, zz, and nn denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Recent studies have highlighted that compounds with similar structures often exhibit their biological effects through modulation of key cellular pathways. For instance, the activation of the AMP-activated protein kinase (AMPK) pathway is critical in mediating the antiproliferative effects observed in cancer cells. This pathway is frequently targeted by compounds that disrupt oxidative phosphorylation (OXPHOS) or engage in mitochondrial targeting.

Key Findings:

  • AMPK Activation : The compound's ability to activate AMPK may lead to decreased cell proliferation by promoting energy stress responses .
  • Mitochondrial Targeting : Compounds with cationic properties tend to accumulate in mitochondria, enhancing their efficacy against cancer cells .

Biological Activity Data

The biological activity of the compound can be summarized in the following table:

Activity Effect Reference
AMPK ActivationInduces phosphorylation
CytotoxicityInhibits cancer cell proliferation
Mitochondrial EffectsAlters mitochondrial protein levels

Case Studies

  • Pancreatic Cancer Cells : A study investigated the effects of similar biguanide-PROTAC compounds on pancreatic cancer cells. The results indicated significant cytotoxicity correlated with AMPK activation, suggesting that the compound could be effective in targeting this type of cancer .
  • Protein Degradation : Another research highlighted how dual-ligase recruitment mechanisms could enhance protein degradation via similar structural compounds, providing insights into their potential therapeutic applications in oncology .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O11/c1-21(34-27(41)7-9-45-11-13-47-15-17-49-18-16-48-14-12-46-10-8-33-38-32)28(42)35-22(2)29(43)37-25(19-26(31)40)30(44)36-24-5-3-23(20-39)4-6-24/h3-6,21-22,25,39H,7-20H2,1-2H3,(H2,31,40)(H,34,41)(H,35,42)(H,36,44)(H,37,43)/t21-,22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDSKCFISZTBMN-HWBMXIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 4
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。